molecular formula C7H12ClN3O B2680037 [2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride CAS No. 2320506-27-0

[2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride

Cat. No.: B2680037
CAS No.: 2320506-27-0
M. Wt: 189.64
InChI Key: DBWXEBVKEPEMGA-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride: is a chemical compound with diverse applications in scientific research. It is known for its unique properties, contributing to advancements in various fields such as pharmacology, organic synthesis, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: Starting from acyclic materials like benzylidene acetones and ammonium thiocyanates, the pyrimidine ring is formed through a series of reactions including ring closure, aromatization, and S-methylation.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry:

    Material Sciences: Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    2-(Dimethylamino)pyridine: Shares the dimethylamino group but differs in the position of the nitrogen atoms in the ring.

    2-Aminopyrimidine Derivatives: These compounds have similar pyrimidine rings but different substituents.

Uniqueness:

    Structural Features: The presence of both the dimethylamino group and the pyrimidine ring in [2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride gives it unique reactivity and properties.

    Applications: Its diverse applications in various fields make it a valuable compound for scientific research.

Properties

IUPAC Name

[2-(dimethylamino)pyrimidin-5-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-10(2)7-8-3-6(5-11)4-9-7;/h3-4,11H,5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWXEBVKEPEMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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